molecular formula C20H21Cl2F2N3O3S B1145733 ABT-639 hydrochloride CAS No. 1235560-31-2

ABT-639 hydrochloride

货号: B1145733
CAS 编号: 1235560-31-2
分子量: 492.4 g/mol
InChI 键: KZRCYRFDOFTBHY-BTQNPOSSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

艾布替尼盐酸盐是一种新型的选择性T型钙通道阻滞剂。它主要因其在伤害性疼痛和神经性疼痛的临床前模型中的有效性而闻名。 该化合物通过靶向特定钙通道,在减轻疼痛方面显示出希望,使其成为疼痛管理疗法的潜在候选药物 .

准备方法

艾布替尼盐酸盐的合成涉及多个步骤,包括中间化合物的制备及其在受控条件下的后续反应。合成路线通常包括:

艾布替尼盐酸盐的工业生产方法旨在优化产率和纯度,同时最大限度地降低成本和环境影响。 这些方法通常涉及在专门反应器中进行大规模反应,然后进行纯化和质量控制过程 .

化学反应分析

艾布替尼盐酸盐会经历几种类型的化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于使用的具体条件和试剂 .

科学研究应用

Introduction to ABT-639 Hydrochloride

This compound is a novel compound recognized for its selective inhibition of T-type calcium channels, specifically the Cav3.2 subtype. This compound has garnered attention for its potential applications in pain management, particularly in neuropathic pain conditions. The pharmacological profile of ABT-639 suggests that it may offer therapeutic benefits without significant central nervous system penetration, making it a candidate for treating pain with fewer side effects typically associated with central analgesics.

Pharmacological Profile

Mechanism of Action:
ABT-639 primarily acts as a peripherally selective blocker of T-type calcium channels. It has demonstrated an ability to inhibit human Cav3.2 channels in a dose-dependent manner, with an IC50 value of approximately 2 µM for blocking these channels . Its selectivity is notable as it shows minimal activity against other calcium channels, such as N-type and P/Q-type channels, which are often implicated in central pain pathways .

Pharmacokinetics:

  • Oral Bioavailability: Approximately 73%
  • Protein Binding: Low at about 88.9%
  • Brain-Plasma Ratio: 0.05:1, indicating limited central nervous system penetration .

These pharmacokinetic properties suggest that ABT-639 could provide effective pain relief while minimizing central side effects.

Neuropathic Pain Management

ABT-639 has been investigated in various clinical settings for its efficacy in treating neuropathic pain, particularly painful diabetic neuropathy. Several studies have highlighted its potential:

  • Preclinical Studies:
    • In animal models, ABT-639 has shown robust antinociceptive effects across different pain models, including:
      • Tactile allodynia induced by capsaicin.
      • Knee flexion–evoked pain in osteoarthritis models.
      • Cold allodynia in chronic constriction injury models .
  • Clinical Trials:
    • A Phase 1 clinical trial indicated that ABT-639 was well tolerated at various doses, with no significant adverse effects reported .
    • A subsequent Phase 2 study compared ABT-639 to pregabalin (a standard treatment for neuropathic pain) and placebo. Although no significant difference was noted between ABT-639 and placebo in reducing pain scores, pregabalin showed transient efficacy . This suggests that while ABT-639 may not outperform existing treatments, it still holds promise as a viable option for managing neuropathic pain.

Case Studies

Several case studies have documented the outcomes of using ABT-639 in clinical settings:

  • Microneurography Study:
    A randomized controlled trial utilized microneurography to assess the effects of ABT-639 on peripheral C-nociceptors in patients with painful diabetic neuropathy. The study found no significant changes in C-nociceptor activity post-treatment compared to placebo, indicating that further research is required to fully understand the analgesic mechanisms of ABT-639 .

Summary of Findings

Study TypeFindingsComments
PreclinicalEffective in various animal pain modelsSupports potential for human application
Phase 1 ClinicalWell tolerated; no significant adverse effectsIndicates safety profile
Phase 2 ClinicalNo significant difference from placebo; compared to pregabalinSuggests need for further investigation

作用机制

艾布替尼盐酸盐通过选择性阻断T型钙通道,特别是Cav3.2亚型,发挥其作用。这种阻断减少了钙离子流入神经元,进而降低了神经元兴奋性和疼痛传递。 该化合物的作用机制涉及与钙通道的失活状态结合,从而阻止其活化和随后的钙离子流 .

生物活性

ABT-639 hydrochloride is a novel compound primarily recognized for its role as a selective T-type calcium channel blocker, specifically targeting the Cav3.2 isoform. This compound has garnered attention in pain management research due to its potential analgesic properties. Below, we explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, and findings from various studies.

ABT-639 selectively blocks T-type calcium channels (Cav3.2), which are crucial in the transmission of nociceptive signals in peripheral sensory neurons. By inhibiting calcium influx during membrane depolarization, ABT-639 reduces neuronal excitability and firing rates of nociceptive sensory neurons, leading to an anti-nociceptive effect. Its specificity for Cav3.2 channels distinguishes it from other calcium channel blockers that may affect multiple channel types.

Pharmacokinetics

  • Oral Bioavailability : ABT-639 demonstrates high oral bioavailability at approximately 73% .
  • Protein Binding : The compound exhibits low protein binding at about 88.9% .
  • Brain-Plasma Ratio : It has a low brain-to-plasma ratio (0.05:1), indicating limited central nervous system penetration .

Efficacy in Pain Models

ABT-639 has been evaluated in various preclinical models to assess its efficacy in managing different pain types:

Antinociceptive Effects

  • Knee Joint Pain Model : In a rat model, ABT-639 produced dose-dependent antinociception with an effective dose (ED50) of 2 mg/kg when administered orally .
  • Neuropathic Pain Models : The compound increased tactile allodynia thresholds in models such as spinal nerve ligation and chronic constriction injury (CCI) . However, it did not significantly alleviate hyperalgesia in inflammatory pain models induced by complete Freund’s adjuvant or carrageenan .

Comparative Studies

In a study comparing ABT-639 with another T-type channel blocker, Z944, it was found that Z944 had significantly greater potency in inhibiting Cav3.2 currents. Specifically, Z944 was approximately 100-fold more effective than ABT-639 at blocking these currents . Despite this, both compounds showed similar efficacy in reversing mechanical hypersensitivity in neuropathic pain models when delivered systemically.

Clinical Studies

A phase 1 clinical trial indicated that ABT-639 was well tolerated across all evaluated dose levels; however, a subsequent phase 2 study revealed that it did not produce significant analgesic effects compared to placebo . This highlights the complexity and variability of drug responses in clinical settings.

Summary of Findings

Parameter Value
Oral Bioavailability73%
Protein Binding88.9%
Brain-Plasma Ratio0.05:1
ED50 (Knee Joint Pain Model)2 mg/kg
IC50 (Cav3.2 Channels)2 μM (recombinant human), 8 μM (rat DRG)

属性

IUPAC Name

5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF2N3O3S.ClH/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26;/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRCYRFDOFTBHY-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235560-31-2
Record name ABT-639 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-639 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNZ74XN2EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。